The synthesis of rivaroxaban involves multiple steps and typically starts from commercially available (S)-epichlorohydrin. While the specific details may vary, a common approach involves reacting (S)-epichlorohydrin with 4-(4-morpholinyl)aniline to form an intermediate, which then undergoes cyclization to create the oxazolidinone ring. Further modifications introduce the 5-chlorothiophene-2-carboxamide moiety to complete the synthesis of rivaroxaban. [, ]
Rivaroxaban consists of a chiral oxazolidinone ring substituted with a 5-chlorothiophene-2-carboxamide moiety at the nitrogen atom. The oxazolidinone ring is further substituted at the 3-position with a 4-(3-oxo-4-morpholinyl)phenyl group. The presence of the chlorine atom and the specific stereochemistry of the oxazolidinone ring contribute to the molecule's activity and selectivity. [, , , , , ]
Rivaroxaban is a white to off-white crystalline powder. It exists in different polymorphic forms, with each form exhibiting specific physical and chemical properties such as melting point, solubility, and stability. These properties can significantly impact the drug's formulation, bioavailability, and therapeutic efficacy. [, , , , ]
CAS No.: 59227-86-0
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.: 20628-59-5